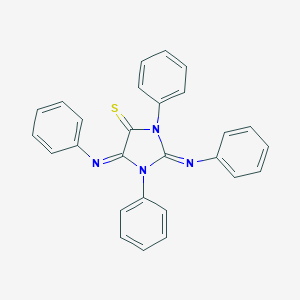
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as DPPIT, is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry. DPPIT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound has shown great potential in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and proteins. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. Additionally, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity. It has been shown to exhibit low toxicity and good solubility in various solvents. However, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has some limitations, including its poor stability in aqueous solutions and its susceptibility to oxidation.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential area of research is the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione and its potential interactions with other drugs. Furthermore, the synthesis of novel derivatives of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is a heterocyclic compound that exhibits a wide range of biological activities. It has shown great potential in the field of medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, including the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs and the synthesis of novel derivatives.
Synthesemethoden
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,3-diphenyl-2-thiourea and benzil in the presence of a base such as potassium hydroxide. The reaction yields 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione as a yellow crystalline solid with a melting point of 292-294°C. This method has been reported to produce high yields of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione with good purity.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been extensively studied for its biological activities and has shown great potential in various fields of research. It has been reported to exhibit significant antibacterial, antifungal, antiviral, and anticancer activities. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been studied for its antioxidant and anti-inflammatory properties. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione |
|---|---|
Molekularformel |
C27H20N4S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
1,3-diphenyl-2,5-bis(phenylimino)imidazolidine-4-thione |
InChI |
InChI=1S/C27H20N4S/c32-26-25(28-21-13-5-1-6-14-21)30(23-17-9-3-10-18-23)27(29-22-15-7-2-8-16-22)31(26)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
DCWAWJOUIVROSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



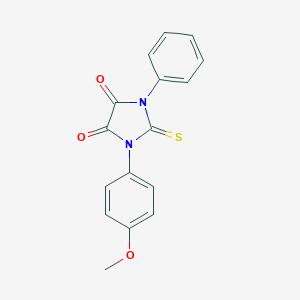
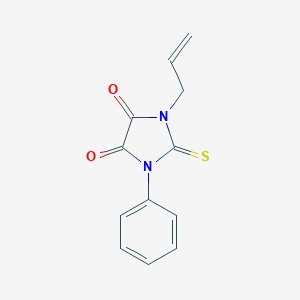

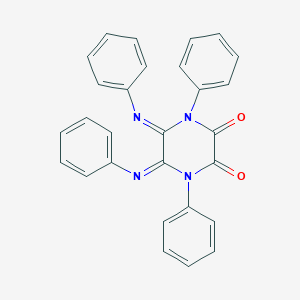
![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)


![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)


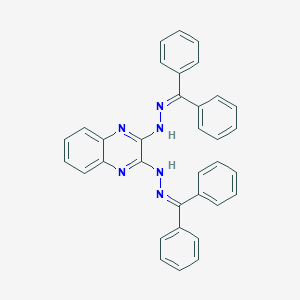
![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)